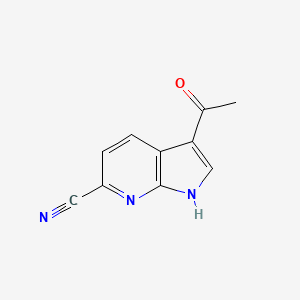
3-Acetyl-6-cyano-7-azaindole
Descripción general
Descripción
3-Acetyl-6-cyano-7-azaindole is a heterocyclic compound with the following chemical formula: C10H7N3O . It belongs to the azaindole family, which exhibits significant biological activities and has been explored for drug discovery and optimization . The azaindole framework combines a pyridine and a pyrrole ring through a fused C-C bond, making it an excellent bioisostere of indole or purine systems .
Synthesis Analysis
The synthesis of 3-Acetyl-6-cyano-7-azaindole involves several routes. For instance, it can be prepared directly from 6-chloro-7-azaindole (which is obtained in two steps from commercially available 7-azaindole) by introducing an acetyl group and a cyano group . Additionally, metal-catalyzed chemistry has contributed to novel and effective methods for functionalizing the 7-azaindole template .
Molecular Structure Analysis
The molecular structure of 3-Acetyl-6-cyano-7-azaindole consists of a pyrrolo[2,3-b]pyridine core with an acetyl group (C=O) at position 3 and a cyano group (CN) at position 6. The nitrogen atom in the pyrrolo ring provides a unique pharmacophore for potential drug design .
Chemical Reactions Analysis
3-Acetyl-6-cyano-7-azaindole can participate in various chemical reactions, including metal-catalyzed cross-coupling and C-H bond functionalization. These reactions allow for the modification of its properties and the development of more potent derivatives .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Kinase Inhibitors for Cancer Treatment
Azaindole derivatives, including structures similar to 3-Acetyl-6-cyano-7-azaindole, have shown significant potential as kinase inhibitors, offering a promising route for cancer treatment. The pyrrolopyridine or azaindole nucleus mimics the ATP molecule's purine ring, allowing these compounds to act as kinase inhibitors at the hinge region. This structural similarity with ATP suggests that pyrrolopyridine derivatives could serve as non-selective kinase inhibitors, with selectivity mainly conferred by different substituents attached to the azaindole nucleus. This principle underlies their application in targeting various cancers, including melanoma, where vemurafenib, a successful pyrrolopyridine derivative, is utilized (El-Gamal, Anbar, 2017; Mérour et al., 2014).
Biological Activities and Mechanisms
The biological activities of derivatives similar to 3-Acetyl-6-cyano-7-azaindole extend beyond their role as kinase inhibitors. Their interaction with cellular pathways, such as modulation of gene expression, protein synthesis, and inflammatory pathways, has been a subject of interest. The efficiency of these compounds in crossing cell membranes and potentially the blood-brain barrier, along with their ability to interact with cell signaling pathways, highlights their multifaceted biological significance. Understanding these mechanisms can pave the way for developing novel therapeutic agents for a range of disorders, including psychiatric and inflammatory conditions (Samuni et al., 2013).
Propiedades
IUPAC Name |
3-acetyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-6(14)9-5-12-10-8(9)3-2-7(4-11)13-10/h2-3,5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOYHCKMGJSDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



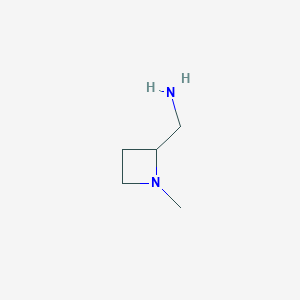
![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)
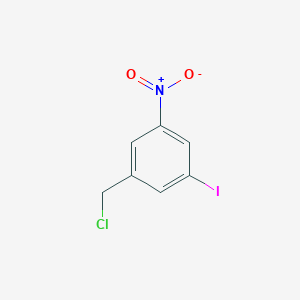
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)
![4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446372.png)
![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)
![5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B1446374.png)
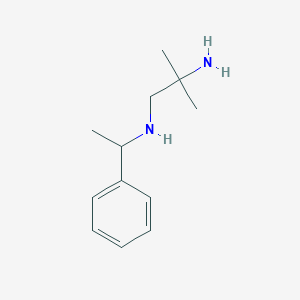
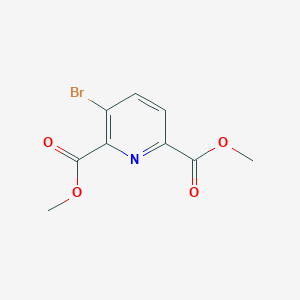
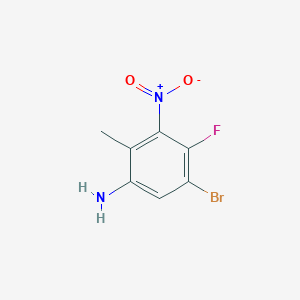
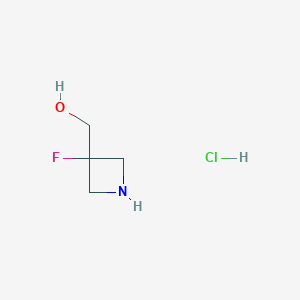
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B1446386.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)
